

Application Notes and Protocols for HDAC3 Inhibition in Mice Using RGFP966

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Compound of Interest

Compound Name: *Hdac3-IN-3*

Cat. No.: *B12365671*

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Disclaimer: No specific information was found for a compound designated "**Hdac3-IN-3**" in the public domain. The following application notes and protocols are based on the well-characterized, selective Histone Deacetylase 3 (HDAC3) inhibitor, RGFP966, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this or similar compounds in murine models.

Introduction

Histone Deacetylase 3 (HDAC3) is a class I HDAC enzyme that plays a critical role in the epigenetic regulation of gene expression. It is involved in a myriad of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. RGFP966 is a potent and selective inhibitor of HDAC3, making it a valuable tool for investigating the therapeutic potential of HDAC3 inhibition in preclinical mouse models.

These application notes provide detailed protocols for the dosage and administration of RGFP966 in mice, along with methodologies for common experimental assessments.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of RGFP966 used in various mouse models as reported in the scientific literature.

Table 1: RGFP966 Dosage and Administration in Mouse Models

Mouse Model	Dosage	Administration Route	Frequency	Vehicle	Reference
Huntington's Disease (N171-82Q)	10 and 25 mg/kg	Subcutaneous (S.C.) injection	3 times per week for 10 weeks	75% polyethylene glycol 200 / 25% sodium acetate (6.25 mM)	[1] [2] [3]
Alzheimer's Disease (3xTg-AD)	3 and 10 mg/kg	Not specified, likely intraperitoneal or oral	Daily	Not specified	[4] [5]
Optic Nerve Crush	2, 6, and 10 mg/kg	Intraperitoneal (I.P.) injection	Single dose or repeated injections (daily, every 3 days, or weekly)	5% DMSO in 30% Hydroxypropyl- β -cyclodextrin (HP β CD)	[6]
Ischemic Stroke (MCAO)	Not specified	Intraperitoneal (I.P.) injection	Not specified	Not specified	[7]
Traumatic Brain Injury	10 mg/kg	Intraperitoneal (I.P.) injection	Twice daily	1% DMSO	[8]
Allergic Rhinitis	Not specified	Intraperitoneal (I.P.) injection	Daily for 5 days	Not specified	[9] [10] [11]

Experimental Protocols

Preparation of RGFP966 Formulation

Materials:

- RGFP966 powder
- Vehicle (select based on the administration route and experimental design, see Table 1)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol for Intraperitoneal (I.P.) Injection (using a DMSO/HP β CD vehicle):[\[6\]](#)

- Prepare a stock solution of RGFP966 in 100% DMSO.
- On the day of injection, dilute the RGFP966 stock solution in a sterile 30% HP β CD solution in water to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%).
- Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
- Visually inspect the solution for any precipitates before administration.

Protocol for Subcutaneous (S.C.) Injection (using a PEG/Acetate vehicle):[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Prepare a vehicle solution of 75% polyethylene glycol 200 and 25% sodium acetate (6.25 mM) in sterile water.
- Weigh the required amount of RGFP966 powder and dissolve it directly in the vehicle to achieve the desired final concentration.
- Vortex the solution until the powder is completely dissolved.

Administration of RGFP966 to Mice

Animal Handling:

- All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Accurately weigh each mouse before administration to calculate the precise volume of the drug solution to be injected.

Intraperitoneal (I.P.) Injection Protocol:

- Restrain the mouse appropriately, exposing the abdominal area.
- Tilt the mouse's head downwards at a slight angle.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Gently inject the calculated volume of the RGFP966 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

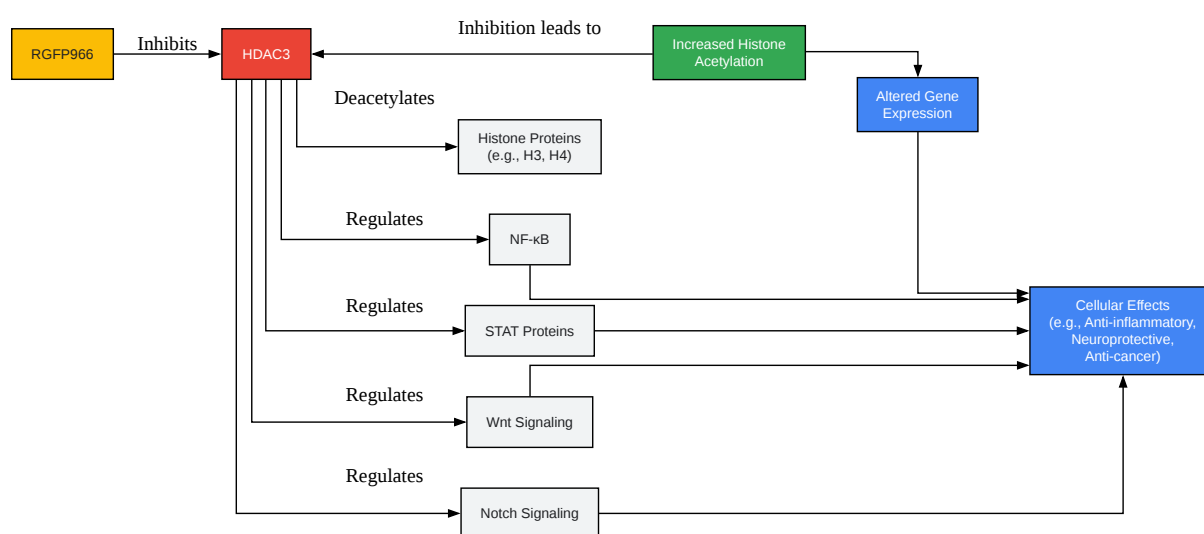
Subcutaneous (S.C.) Injection Protocol:

- Gently grasp the loose skin over the back of the mouse's neck (scruff).
- Lift the skin to form a tent.
- Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
- Inject the calculated volume of the RGFP966 solution.
- Withdraw the needle and gently massage the injection site to aid dispersal.
- Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

HDAC3 Signaling Pathway

HDAC3 is a key regulator in multiple signaling pathways. Inhibition of HDAC3 can lead to the hyperacetylation of both histone and non-histone proteins, thereby altering gene expression and cellular function.

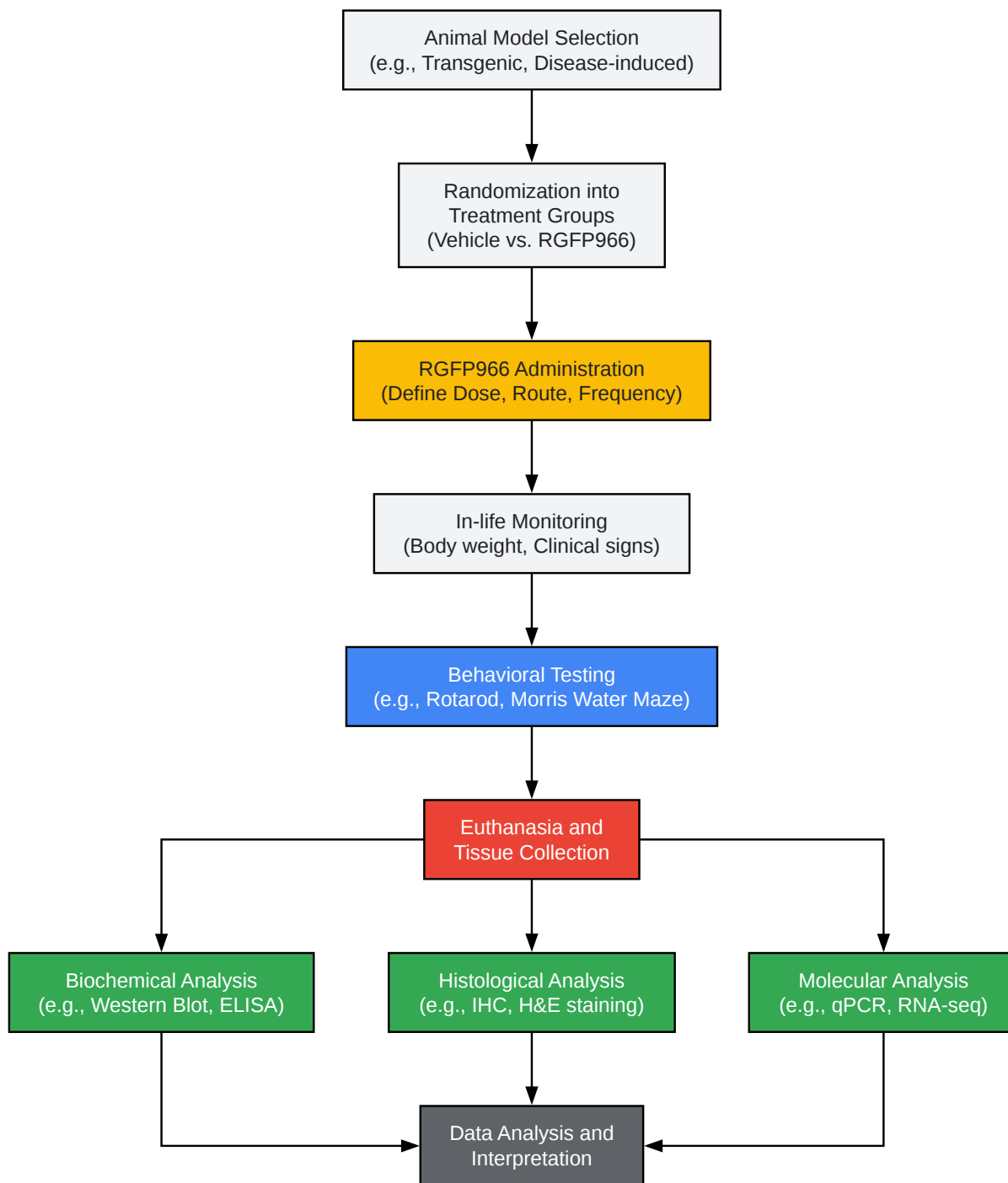


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Caption: HDAC3 inhibition by RGFP966 leads to increased histone acetylation and modulates key signaling pathways.

Experimental Workflow for In Vivo Mouse Studies

A typical workflow for evaluating the efficacy of an HDAC3 inhibitor in a mouse model of disease involves several key stages, from animal model selection to endpoint analysis.



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Caption: A generalized experimental workflow for in vivo studies of HDAC3 inhibitors in mice.

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